molecular formula C12H11NO2 B2758168 4-(Hydroxy(pyridin-2-yl)methyl)phenol CAS No. 33455-95-7

4-(Hydroxy(pyridin-2-yl)methyl)phenol

Cat. No.: B2758168
CAS No.: 33455-95-7
M. Wt: 201.225
InChI Key: DWKWIXLSFYSHJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Hydroxy(pyridin-2-yl)methyl)phenol involves the reaction between phenol and 2-pyridinecarboxaldehyde . This reaction generally requires standard laboratory equipment and expertise in handling chemical reagents . The reaction conditions typically include:

    Solvent: Often carried out in an organic solvent such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction parameters.

    Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxy(pyridin-2-yl)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenol or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted phenols and pyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxy(pyridin-2-yl)methyl)phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenol and pyridine ring allows for versatile chemical modifications and potential biological activities .

Properties

IUPAC Name

4-[hydroxy(pyridin-2-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,12,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWIXLSFYSHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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